4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is an aromatic amine compound often used as a key building block in the synthesis of various biologically active compounds, particularly in medicinal chemistry for drug discovery. [, , , , , , , , , , , , , , , , , , , , , , ] Its structure incorporates a trifluoromethyl group, a methylpiperazine ring, and an aniline group, making it a versatile building block for designing molecules with specific physicochemical and biological properties.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 273.297 g/mol. It is identified by the CAS number 694499-26-8. This compound is characterized by the presence of a trifluoromethyl group and a piperazine moiety, which are significant in various chemical and biological applications. The compound is classified under amines, specifically as an aniline derivative, due to the presence of an amino group attached to an aromatic ring.
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves several steps, focusing on the introduction of the trifluoromethyl group and the piperazine moiety.
The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be described as follows:
This structural configuration contributes to its unique chemical properties and reactivity.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can participate in various chemical reactions typical of amines and aromatic compounds:
The mechanism of action for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline often relates to its biological activity, particularly in targeting specific receptors or enzymes:
The physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline are crucial for understanding its behavior in different environments:
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has several scientific applications:
This compound exemplifies the significance of fluorinated anilines in modern chemistry and pharmacology, highlighting their versatility and potential for innovation in therapeutic strategies.
Catalytic hydrogenation serves as the cornerstone for synthesizing the aniline moiety in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. The reduction of the precursor 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine predominantly employs Raney Nickel under a hydrogen atmosphere (50 psi) in methanol. This method achieves near-quantitative yields (~100%) within 24 hours, as confirmed by TLC monitoring and NMR analysis [1]. Crucially, chemoselectivity is maintained—the trifluoromethyl group remains intact under these conditions due to the mild reactivity of Raney Nickel compared to Pd/C, which risks dehalogenation [5] [9].
Alternative hydrogenation systems include:
Table 1: Performance of Catalytic Systems for Nitro Reduction
Catalyst | Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
Raney Nickel | H₂ (50 psi), MeOH, 24h | ~100 | Halogens, CF₃, piperazine |
Pd/C | H₂ (1 atm), MeOH/HCl | 85–90 | Limited for halogens |
Hyd-1/C biocatalyst | H₂ (1 atm), H₂O/MeCN, pH 6 | 78–96 | Halogens, thiols, ketones |
Installation of the 4-methylpiperazine moiety occurs via an SN2 reaction between 1-methylpiperazine and 4-chloromethyl-3-(trifluoromethyl)nitrobenzene. This reaction demands:
Steric hindrance from the ortho-trifluoromethyl group marginally slows substitution, necessitating 5–10% excess of 1-methylpiperazine to ensure full conversion. The reaction proceeds cleanly without N-alkylation byproducts due to the moderate nucleophilicity of the secondary amine [6] [10].
Table 2: Nucleophilic Substitution Efficiency with Different Bases
Base | Solvent | Time (h) | Conversion (%) | Byproducts |
---|---|---|---|---|
K₂CO₃ | MeOH/H₂O | 1 | >98 | None |
Et₃N | DMF | 0.5 | >99 | <2% Dialkylation |
NaOH | THF | 2 | 85 | Hydrolysis |
Amide coupling features in alternative synthetic routes, particularly when nitro reduction risks side reactions. One approach involves:
However, this path is less efficient than direct reductive amination due to:
A superior tactic uses trifluoroacetamide protection: The nitro group is first reduced, protected as a trifluoroacetamide, followed by piperazine coupling, and deprotection with K₂CO₃/methanol. This achieves 88% overall yield while avoiding sensitive functionalizations [1].
Table 3: Amide Coupling Agents for Intermediate Synthesis
Coupling Agent | Solvent | Yield (%) | Challenges |
---|---|---|---|
DCC | CH₂Cl₂ | 70–75 | DCU precipitation |
HATU | DMF | 80–85 | Cost, purification |
T3P® | EtOAc | 85 | Mild, low epimerization |
Hydrogenation Solvents: Methanol is preferred for Raney Nickel-mediated reductions due to:
Nucleophilic Substitution Media: SN2 reactions require:
Catalyst recycling remains challenging with Raney Nickel due to pyrophoric risks and gradual deactivation. Biocatalytic systems (Hyd-1/C) show 5-cycle reusability with <5% activity loss, enabled by enzyme immobilization [9].
Table 4: Solvent Impact on Reaction Kinetics
Reaction | Optimal Solvent | Rate Constant (k, min⁻¹) | Notes |
---|---|---|---|
Nitro Reduction | MeOH | 0.12 | High H₂ solubility |
Piperazine Alkylation | MeOH/H₂O (3:1) | 0.25 | Base solubility critical |
Amide Coupling | DMF | 0.40 | Avoid with halogens |
Scalability hurdles arise from three key areas:1. Exothermicity Management: Nitro reductions release >200 kJ/mol heat. Continuous flow reactors mitigate this via:- Microchannel designs enhancing heat transfer.- Back-pressure regulators maintaining H₂ saturation [7] [9].2. Intermediate Isolation: The amine product is hygroscopic, complicating drying. In-line liquid-liquid extraction using ethyl acetate/water mixtures replaces traditional column chromatography [1] [7].3. Catalyst Handling: Raney Nickel’s flammability necessitates specialized filtration under inert atmosphere. Fixed-bed flow hydrogenation with encapsulated catalysts eliminates this risk [7].
Gram-scale syntheses (e.g., procainamide derivative) achieve 90% yield via telescoped flow systems, integrating hydrogenation, alkylation, and extraction. However, clogging from inorganic salts (K₂CO₃) requires ultrasonic flow cells or wider bore tubing [7] [9].
Table 5: Scalability Solutions for Key Challenges
Challenge | Batch Solution | Flow Solution |
---|---|---|
Exothermicity | Slow H₂ addition | Microreactors with high surface area |
Intermediate Stability | Immediate use in next step | Telescoped in-line extraction |
Catalyst Removal | Celite filtration | Immobilized cartridges |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: